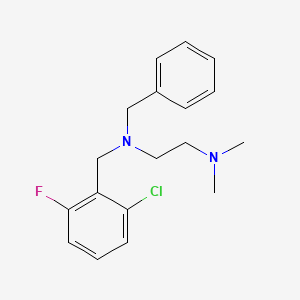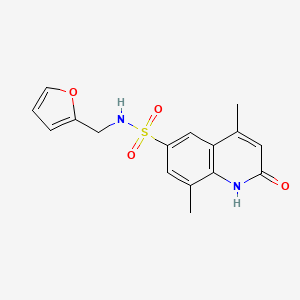![molecular formula C17H16F3NO2 B5785348 3-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5785348.png)
3-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide, also known as fenofibrate, is a drug that is used to treat high levels of cholesterol and triglycerides in the blood. It belongs to a class of drugs called fibrates, which work by reducing the production of cholesterol in the liver and increasing the breakdown of triglycerides in the blood.
Mechanism of Action
Fenofibrate works by activating peroxisome proliferator-activated receptors (PPARs), which are transcription factors that regulate the expression of genes involved in lipid metabolism. Specifically, 3-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide activates PPAR-alpha, which regulates the expression of genes involved in fatty acid oxidation and triglyceride metabolism.
Biochemical and Physiological Effects:
Fenofibrate has been shown to have a number of biochemical and physiological effects, including reducing levels of triglycerides, LDL cholesterol, and total cholesterol, while increasing levels of HDL cholesterol. It has also been shown to reduce inflammation and improve insulin sensitivity.
Advantages and Limitations for Lab Experiments
Fenofibrate has several advantages for laboratory experiments, including its well-established mechanism of action and its ability to modulate lipid metabolism. However, it also has some limitations, including potential off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several potential future directions for research on 3-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide, including investigating its effects on other metabolic pathways, exploring its potential as a therapeutic agent for other conditions such as non-alcoholic fatty liver disease, and developing new formulations or delivery methods to improve its efficacy and safety. Additionally, further research is needed to better understand the long-term effects of this compound treatment and to identify potential biomarkers that can be used to predict patient response to treatment.
Synthesis Methods
Fenofibrate can be synthesized using a variety of methods, including the reaction of 3-methylphenoxyacetic acid with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then converted to 3-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide through a series of reactions involving acylation and cyclization.
Scientific Research Applications
Fenofibrate has been extensively studied for its potential therapeutic effects in a variety of conditions, including dyslipidemia, diabetes, and cardiovascular disease. Research has shown that 3-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide can improve lipid profiles, reduce inflammation, and improve insulin sensitivity in patients with these conditions.
properties
IUPAC Name |
3-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-12-4-2-7-15(10-12)23-9-8-16(22)21-14-6-3-5-13(11-14)17(18,19)20/h2-7,10-11H,8-9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSLNEQODCHRHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5785271.png)

![ethyl [(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5785284.png)
![3-ethyl-2-(ethylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5785289.png)


![2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5785312.png)
![ethyl 4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5785315.png)


![3-chloro-4-methyl-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5785331.png)

![tert-butyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785355.png)